4,6-dichloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline
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Overview
Description
4,6-Dichloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline is a synthetic organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline typically involves multi-step organic reactions. One possible route could be:
Formation of Benzoxazole Core: Starting with a suitable precursor like 2-aminophenol, the benzoxazole core can be synthesized through a cyclization reaction with an appropriate carboxylic acid derivative.
Methylation: The methyl groups at the 5 and 7 positions can be introduced via alkylation reactions using methyl iodide or dimethyl sulfate.
Amination: Finally, the aniline group can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, dyes, and pigments.
Mechanism of Action
The mechanism of action of 4,6-dichloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-2-methylaniline: Lacks the benzoxazole moiety.
5,7-Dimethyl-1,3-benzoxazole: Lacks the aniline and chlorine substituents.
4,6-Dichloro-3-(1,3-benzoxazol-2-yl)-2-methylaniline: Similar structure but without the dimethyl groups.
Uniqueness
4,6-Dichloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline is unique due to the presence of both the benzoxazole core and the specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C16H14Cl2N2O |
---|---|
Molecular Weight |
321.2 g/mol |
IUPAC Name |
4,6-dichloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline |
InChI |
InChI=1S/C16H14Cl2N2O/c1-7-4-8(2)15-12(5-7)20-16(21-15)13-9(3)14(19)11(18)6-10(13)17/h4-6H,19H2,1-3H3 |
InChI Key |
ZMFSOCFRJLPRRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=C(C(=C(C=C3Cl)Cl)N)C)C |
Origin of Product |
United States |
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